Cas no 2171771-42-7 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid structure
2171771-42-7 structure
商品名:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid
CAS番号:2171771-42-7
MF:C27H30N2O6
メガワット:478.536907672882
CID:6362135
PubChem ID:165504410

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid
    • EN300-1484794
    • 2171771-42-7
    • 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
    • インチ: 1S/C27H30N2O6/c1-2-7-23(24(30)28-17-27(25(31)32)12-14-34-15-13-27)29-26(33)35-16-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h2-6,8-11,22-23H,1,7,12-17H2,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: VSNSLMRNLSRXDY-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(=O)O)(CNC(C(CC=C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1

計算された属性

  • せいみつぶんしりょう: 478.21038668g/mol
  • どういたいしつりょう: 478.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 758
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1484794-50mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
2171771-42-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1484794-10000mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
2171771-42-7
10000mg
$14487.0 2023-09-28
Enamine
EN300-1484794-2500mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
2171771-42-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1484794-500mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
2171771-42-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1484794-1.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
2171771-42-7
1g
$0.0 2023-06-06
Enamine
EN300-1484794-100mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
2171771-42-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1484794-250mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
2171771-42-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1484794-1000mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
2171771-42-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1484794-5000mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]methyl}oxane-4-carboxylic acid
2171771-42-7
5000mg
$9769.0 2023-09-28

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid 関連文献

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acidに関する追加情報

Introduction to 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid (CAS No. 2171771-42-7)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid, identified by its CAS number 2171771-42-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorene moiety, an amino group, and an oxane ring. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for various applications, particularly in drug discovery and molecular biology.

The fluorene component in the molecular structure of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid is a well-known aromatic heterocycle that is frequently utilized in the synthesis of advanced materials and pharmaceuticals. Its rigid planar structure and electron-rich nature make it an excellent scaffold for further functionalization, enabling the development of complex derivatives with tailored biological activities. Recent studies have highlighted the potential of fluorene-based compounds in modulating enzyme activity and interacting with biological targets, making them valuable in the design of novel therapeutic agents.

The methoxycarbonyl group attached to the amino functionality serves as a protecting group, which is a common strategy in peptide and protein chemistry. This modification ensures stability during synthetic processes while allowing for selective deprotection when desired. The incorporation of such protecting groups is crucial in multi-step syntheses, where maintaining the integrity of reactive sites is essential for achieving high yields and purity. The pent-4-enamide moiety further contributes to the compound's structural complexity, providing a flexible yet constrained backbone that can interact with biological targets in specific ways.

The oxane ring, also known as an ethylene oxide derivative, introduces another layer of conformational flexibility to the molecule. Oxanes are known for their ability to mimic oxygen-containing functionalities while maintaining stability under various conditions. This makes them useful in designing molecules that can interact with biological systems without causing undue toxicity or degradation. The presence of both polar and non-polar regions in 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid enhances its solubility and bioavailability, critical factors for drug-like properties.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of complex molecules like 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid with biological targets with remarkable accuracy. These studies have revealed that the compound exhibits promising binding affinity to certain enzymes and receptors, suggesting its potential as an inhibitor or modulator. For instance, preliminary docking studies have indicated that it may interact with kinases and proteases, which are key targets in oncology and inflammatory diseases.

In the realm of drug discovery, the development of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic efficacy. The structural features of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid make it an attractive candidate for further exploration. By leveraging its unique chemical properties, researchers can design derivatives with enhanced selectivity and potency. Additionally, the compound's ability to undergo various chemical modifications allows for fine-tuning its pharmacokinetic profiles, making it suitable for different routes of administration.

The synthesis of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and automated purification methods, have been employed to streamline the process. These methods not only improve efficiency but also reduce costs associated with large-scale production. The growing interest in this compound underscores its importance as a building block for more complex pharmaceutical entities.

From a biological perspective, the potential applications of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidomethyl}oxane-4-carboxylic acid are vast. Its structural motifs suggest utility in treating a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Preclinical studies are currently underway to evaluate its efficacy and safety profile in animal models. These studies aim to provide foundational data necessary for human clinical trials, which are critical steps before any therapeutic agent can reach patients.

The role of computational modeling in drug discovery cannot be overstated. By integrating experimental data with computational predictions, researchers can accelerate the identification of promising candidates like CAS No. 2171771-42 (the CAS number for this compound). Machine learning algorithms have been particularly effective in identifying patterns that correlate with biological activity, allowing for rapid screening of large chemical libraries. This approach has significantly reduced the time required to identify lead compounds from months or years to just weeks or months.

The future prospects for CAS No 2171771 42 7, as well as related compounds derived from it, remain bright. Continued research efforts are expected to uncover new applications and refine synthetic methodologies further. Collaborative initiatives between academia and industry will be crucial in translating laboratory findings into tangible therapeutic benefits for patients worldwide. As our understanding of molecular interactions grows more sophisticated, compounds like this will play an increasingly important role in modern medicine.

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